molecular formula C14H9Cl7O B14422808 1,2,3,4,7,7-Hexachloro-5-[(4-chlorophenoxy)methyl]bicyclo[2.2.1]hept-2-ene CAS No. 81262-27-3

1,2,3,4,7,7-Hexachloro-5-[(4-chlorophenoxy)methyl]bicyclo[2.2.1]hept-2-ene

Cat. No.: B14422808
CAS No.: 81262-27-3
M. Wt: 441.4 g/mol
InChI Key: GRPJFZFIUCJBJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,4,7,7-Hexachloro-5-[(4-chlorophenoxy)methyl]bicyclo[221]hept-2-ene is a complex organic compound known for its unique structure and properties It belongs to the class of bicyclic compounds and is characterized by the presence of multiple chlorine atoms and a chlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,7,7-Hexachloro-5-[(4-chlorophenoxy)methyl]bicyclo[2.2.1]hept-2-ene involves multiple steps, starting from readily available precursors. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions typically include elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as recrystallization or chromatography. The choice of solvents, catalysts, and purification techniques can vary depending on the specific requirements and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,7,7-Hexachloro-5-[(4-chlorophenoxy)methyl]bicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated derivatives.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated carboxylic acids, while reduction can produce less chlorinated bicyclic compounds.

Scientific Research Applications

1,2,3,4,7,7-Hexachloro-5-[(4-chlorophenoxy)methyl]bicyclo[2.2.1]hept-2-ene has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding its interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1,2,3,4,7,7-Hexachloro-5-[(4-chlorophenoxy)methyl]bicyclo[2.2.1]hept-2-ene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,4,5,6,7,7-Hexachloro-5-norbornene-2,3-dicarboxylic acid
  • 1,4,5,6,7,7-Hexachloro-N-(phenylmercuri)bicyclo[2.1]hept-5-ene-2,3-dicarboximide
  • 1,2,3,4,7,7-Hexachloro-5-(tetrabromophenyl)bicyclo[2.2.1]hept-2-ene

Uniqueness

1,2,3,4,7,7-Hexachloro-5-[(4-chlorophenoxy)methyl]bicyclo[2.2.1]hept-2-ene stands out due to its specific arrangement of chlorine atoms and the presence of a chlorophenoxy group. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

81262-27-3

Molecular Formula

C14H9Cl7O

Molecular Weight

441.4 g/mol

IUPAC Name

1,2,3,4,7,7-hexachloro-5-[(4-chlorophenoxy)methyl]bicyclo[2.2.1]hept-2-ene

InChI

InChI=1S/C14H9Cl7O/c15-8-1-3-9(4-2-8)22-6-7-5-12(18)10(16)11(17)13(7,19)14(12,20)21/h1-4,7H,5-6H2

InChI Key

GRPJFZFIUCJBJN-UHFFFAOYSA-N

Canonical SMILES

C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)COC3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.